N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)21-13-19(25)17-12-15(10-11-20(17)27-21)24-22(26)14-6-2-1-3-7-14/h1-13H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPCYCUXUADRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out under standard synthetic procedures, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide with key analogues:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Key Findings from Structural Comparisons
Bromine (Br): In 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, bromine’s polarizability could enhance binding to hydrophobic pockets in proteins or enzymes . Methoxy (OCH₃): The trimethoxy variant (F264-0317) exhibits electron-donating effects, which may increase solubility in polar solvents but reduce bioavailability due to steric bulk .
Impact on Molecular Weight and Solubility
- The parent compound (359.36 g/mol) has a lower molecular weight compared to brominated (420.3 g/mol) and trimethoxy (~455.4 g/mol) analogues. Higher molecular weight in brominated derivatives may correlate with increased crystallinity, as seen in crystallographic studies of similar benzamides .
Crystallographic Insights
- Crystal structures of related compounds (e.g., N-(2-methoxyphenyl)-2-nitrobenzamide) reveal that substituents like methoxy or nitro groups influence packing efficiency and hydrogen-bonding networks, which could affect melting points and stability .
Table 2: Hypothetical Pharmacokinetic Properties
*LogP values estimated using fragment-based methods; solubility inferred from substituent polarity.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives, characterized by its unique structural features that include a fluorophenyl group and a benzamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The molecular formula of this compound is C25H20FNO3. The presence of the fluorine atom enhances lipophilicity, which may influence pharmacokinetic properties and biological interactions. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Chromenone Core | A fused ring system that contributes to biological activity |
| Fluorophenyl Group | Enhances binding affinity and lipophilicity |
| Benzamide Moiety | Imparts stability and solubility |
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related chromenone derivatives have shown promising cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human lung adenocarcinoma (A-549) and human breast cancer (MCF-7).
- IC50 Values : Certain derivatives demonstrated IC50 values as low as 6.40 ± 0.26 µg/mL against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics .
2. Antioxidant Properties
Antioxidant activity is another area where this compound exhibits promise. Studies employing various assays (DPPH radical scavenging, hydrogen peroxide scavenging) have demonstrated significant antioxidant capabilities, suggesting its potential use in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, with potential applications in treating infections caused by resistant microorganisms . The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The chromenone core may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound may modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Anticancer Activity :
- Antioxidant Activity Assessment :
-
Antimicrobial Evaluation :
- Objective : To determine the efficacy against bacterial strains.
- Outcome : Several derivatives showed comparable or superior activity to standard antibiotics .
Q & A
Q. What established synthetic routes are available for N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Chromenone Core Formation : Cyclization of substituted salicylaldehyde derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄) to yield the 4-oxo-4H-chromen scaffold .
Fluorophenyl Substitution : Electrophilic aromatic substitution or Suzuki coupling to introduce the 2-fluorophenyl group at the C2 position .
Benzamide Conjugation : Amide coupling via EDC/HOBt-mediated reaction between the chromenone amine and benzoyl chloride derivatives .
- Optimization Strategies :
- Temperature : Reflux conditions (80–100°C) improve yields for cyclization and coupling steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amide formation .
- Catalysts : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; chromenone carbonyl at δ 175–180 ppm) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, critical for confirming the chromenone-benzamide linkage .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 400.3) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address discrepancies via:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew results .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature, cell passage number) .
- Structural Confirmation : Re-analyze batch-dependent variations using X-ray crystallography to rule out polymorphism .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2, EGFR) with fluorophenyl groups stabilizing hydrophobic pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with activity trends .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties at the benzamide carbonyl to enhance oral bioavailability .
- Lipophilicity Adjustment : Replace the fluorophenyl group with trifluoromethyl to improve blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) identify metabolic hotspots for deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
